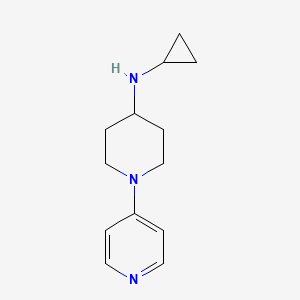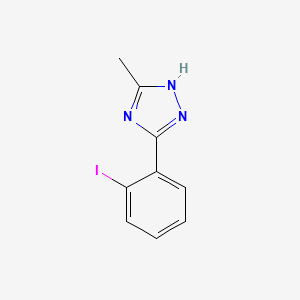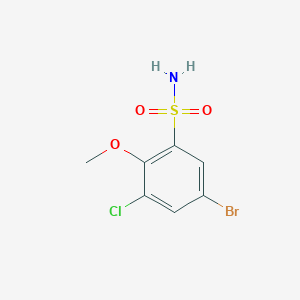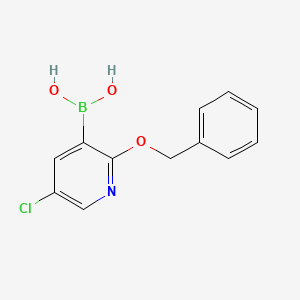
2-ベンジルオキシ-5-クロロピリジン-3-ボロン酸
説明
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H11BClNO3 and its molecular weight is 263.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. 陽電子放出断層撮影(PET)放射性リガンド合成 2-ベンジルオキシ-5-クロロピリジン-3-ボロン酸は、オレキシン-2受容体イメージングに適用可能なPET放射性リガンド[11C]MK-1064の調製における中間体として使用されます .
医薬品中間体
この化合物は有機合成における試薬として役立ち、特に鈴木-宮浦カップリングプロセスにおいて医薬品中間体として利用されています .
鈴木–宮浦カップリング
この化合物は、鈴木–宮浦クロスカップリングにおける役割のために選択されています。鈴木–宮浦クロスカップリングは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応であり、穏和な反応条件と官能基許容性で知られています .
作用機序
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound might interact with palladium, a common catalyst in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound likely undergoes transmetalation, a process where it transfers its organoboron group to palladium . This reaction is facilitated by the boronic acid group in the compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures.
Pharmacokinetics
It’s important to note that boronic acids and their derivatives are generally considered to be marginally stable in water , which could impact their bioavailability.
Result of Action
The result of the compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, including those with potential pharmaceutical applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyloxy-5-chloropyridine-3-boronic acid. For instance, the compound’s stability can be affected by the presence of water due to its susceptibility to hydrolysis . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
特性
IUPAC Name |
(5-chloro-2-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGGDQWIOLAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681520 | |
| Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-58-3 | |
| Record name | B-[5-Chloro-2-(phenylmethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


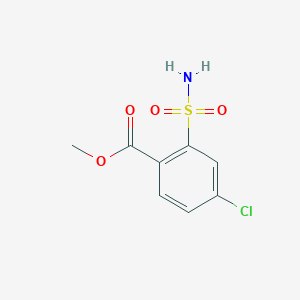
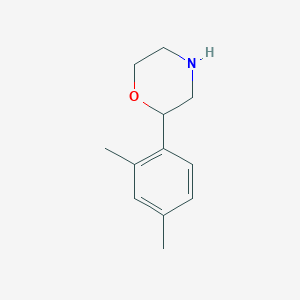
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)
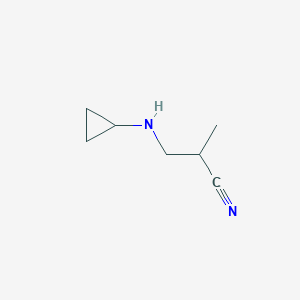
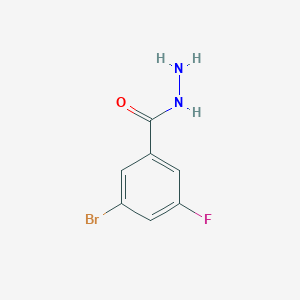
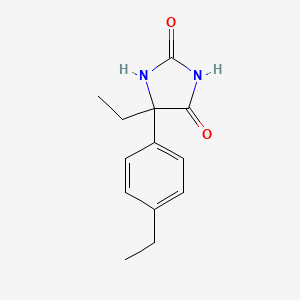
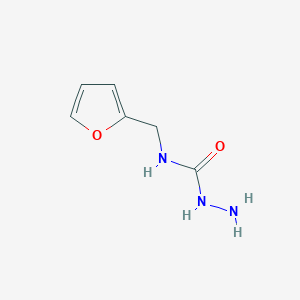
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)


